molecular formula C10H10N2O4 B12904488 6-Hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide CAS No. 34086-81-2

6-Hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide

Katalognummer: B12904488
CAS-Nummer: 34086-81-2
Molekulargewicht: 222.20 g/mol
InChI-Schlüssel: MNLGJMLSEYMQKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-4-methoxybenzofuran-5-carbohydrazide is a benzofuran derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. Benzofuran compounds are known for their diverse biological activities, making them valuable in drug discovery and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methoxybenzofuran-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 6-Hydroxy-4-methoxybenzofuran-5-carbohydrazide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. The process should also be environmentally benign and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-4-methoxybenzofuran-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbohydrazide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of 6-oxo-4-methoxybenzofuran-5-carbohydrazide.

    Reduction: Formation of 6-hydroxy-4-methoxybenzofuran-5-amine.

    Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-4-methoxybenzofuran-5-carbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Hydroxy-4-methoxybenzofuran-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Hydroxybenzofuran: Shares the benzofuran core but lacks the methoxy and carbohydrazide groups.

    4-Methoxybenzofuran: Similar structure but lacks the hydroxyl and carbohydrazide groups.

    Benzofuran-5-carbohydrazide: Lacks the hydroxyl and methoxy groups.

Uniqueness

6-Hydroxy-4-methoxybenzofuran-5-carbohydrazide is unique due to the presence of both hydroxyl and methoxy groups on the benzofuran ring, along with the carbohydrazide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

34086-81-2

Molekularformel

C10H10N2O4

Molekulargewicht

222.20 g/mol

IUPAC-Name

6-hydroxy-4-methoxy-1-benzofuran-5-carbohydrazide

InChI

InChI=1S/C10H10N2O4/c1-15-9-5-2-3-16-7(5)4-6(13)8(9)10(14)12-11/h2-4,13H,11H2,1H3,(H,12,14)

InChI-Schlüssel

MNLGJMLSEYMQKS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC2=C1C=CO2)O)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.